molecular formula C23H22N2O3S B2741300 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946266-31-5

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

Cat. No. B2741300
CAS RN: 946266-31-5
M. Wt: 406.5
InChI Key: IGHWGWXUYMRROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research has investigated the structural aspects and properties of related compounds, highlighting their potential in forming salts and inclusion compounds. Studies have shown that specific amide-containing isoquinoline derivatives can form gels or crystalline solids when treated with mineral acids, with their structural properties influencing their applications in fluorescence and gel formation (Karmakar, Sarma, & Baruah, 2007). Additionally, the crystal structures of various salts and host–guest complexes of these compounds have been reported, offering insights into their potential use in materials science and sensor technology.

Synthesis and Optical Properties

Another area of research focuses on the synthesis and optical properties of derivatives, such as 2-functionally substituted thieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, making them candidates for applications as invisible ink dyes and in the development of fluorescent materials (Bogza et al., 2018).

Biological Activities

Compounds with structural similarities to 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide have been studied for their antitubercular activities. For example, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to mammalian cells. These findings suggest their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).

Drug Development Potential

Further research into 2-(quinolin-4-yloxy)acetamides has provided new insights into their structure-activity relationships and drug combination synergy. These studies have identified optimized compounds with highly potent antitubercular activity and favorable drug-like properties, highlighting their potential in the development of novel therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-11-10-17-7-4-12-25(19(17)14-18)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHWGWXUYMRROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.